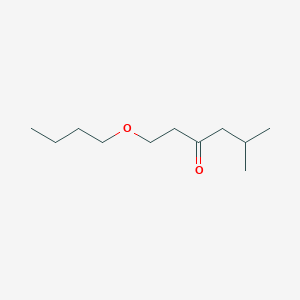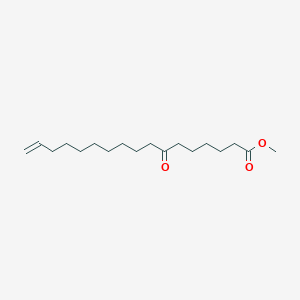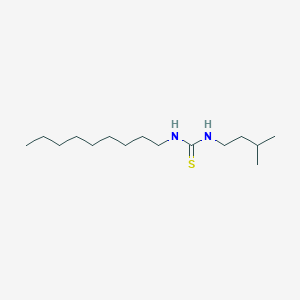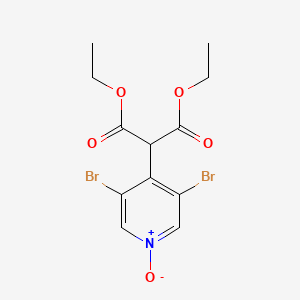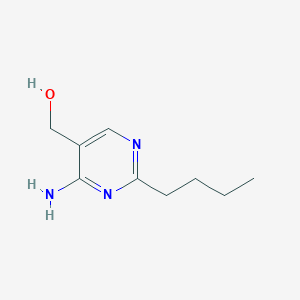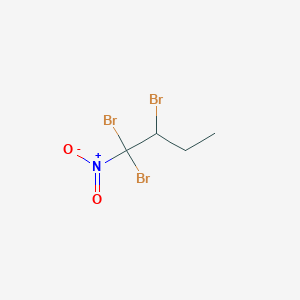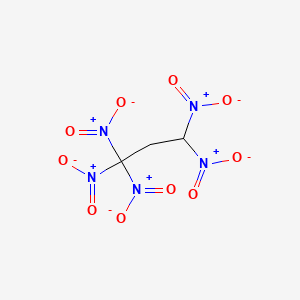
1,1,1,3,3-Pentanitropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3-Pentanitropropane is a chemical compound known for its unique structure and properties It is characterized by the presence of five nitro groups attached to a propane backbone
Preparation Methods
The synthesis of 1,1,1,3,3-Pentanitropropane typically involves nitration reactions. One common method includes the nitration of propane derivatives under controlled conditions. The reaction often requires the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the selective formation of the pentanitro compound.
Industrial production methods may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
1,1,1,3,3-Pentanitropropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and bases or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1,1,1,3,3-Pentanitropropane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of materials with specific properties, such as explosives or propellants.
Mechanism of Action
The mechanism of action of 1,1,1,3,3-Pentanitropropane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, depending on the specific pathways involved. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
1,1,1,3,3-Pentanitropropane can be compared with other nitroalkanes such as 1,1,1-Trinitropropane and 1,1,1,2,2-Pentanitroethane. These compounds share similar structural features but differ in the number and position of nitro groups. The unique arrangement of nitro groups in this compound gives it distinct reactivity and properties, making it valuable for specific applications.
Conclusion
This compound is a compound of significant interest due to its unique structure and versatile reactivity. Its preparation methods, chemical reactions, and applications in various fields make it a valuable compound for scientific research and industrial applications. Understanding its mechanism of action and comparing it with similar compounds further highlights its uniqueness and potential.
Properties
CAS No. |
62626-84-0 |
|---|---|
Molecular Formula |
C3H3N5O10 |
Molecular Weight |
269.08 g/mol |
IUPAC Name |
1,1,1,3,3-pentanitropropane |
InChI |
InChI=1S/C3H3N5O10/c9-4(10)2(5(11)12)1-3(6(13)14,7(15)16)8(17)18/h2H,1H2 |
InChI Key |
RYYHUQJHCXYARC-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


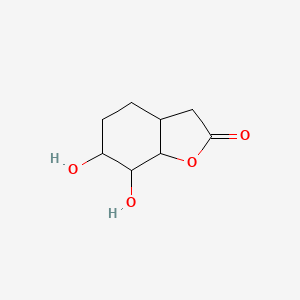
![Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14513538.png)
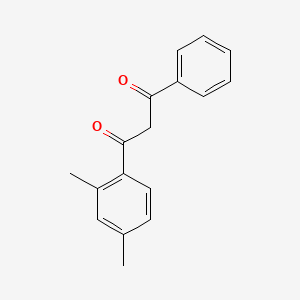
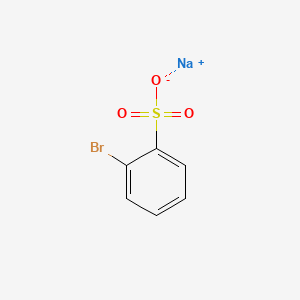
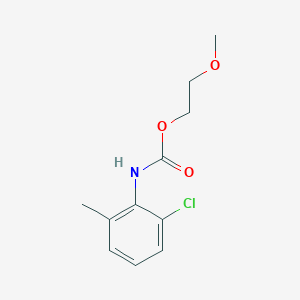

![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate](/img/structure/B14513567.png)
![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)
